molecular formula C23H23FN6O B4063496 2-(4-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine

2-(4-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine

Cat. No.: B4063496
M. Wt: 418.5 g/mol
InChI Key: NPNQJMNCKHHCEE-UHFFFAOYSA-N
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Description

2-(4-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine is a useful research compound. Its molecular formula is C23H23FN6O and its molecular weight is 418.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.19173754 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and SAR Analysis of Piperazin-1-yl Substituted Heterobiaryls

A study focused on synthesizing piperazin-1-yl substituted unfused heterobiaryls as ligands for the 5-HT7 receptors, which are significant in neurological studies. This research included structural modifications to the pyrimidine core, revealing that certain substitutions at the pyrimidine's position significantly increase binding affinity. Key findings were that the 4-(3-furyl) moiety is essential for binding affinity, and pyrimidine core can be replaced with a pyridine ring without substantial loss of binding affinity (Strekowski et al., 2016).

Antitumor Activity of Pyrimidinyl Pyrazole Derivatives

Another research focused on synthesizing novel pyrimidinyl pyrazole derivatives and evaluating their cytotoxic activity against several tumor cell lines. Compounds with specific group substitutions exhibited potent cytotoxicity in vitro. Notably, a derivative displayed potent antitumor activity against various human carcinoma cells without causing significant adverse effects in mice (Naito et al., 2005).

Synthesis of Radioactive Pyrrolopyridine Derivatives

A study synthesized a pyrrolopyridine derivative for imaging dopamine D4 receptors. This involved electrophilic fluorination and indicated potential for diagnostic applications in neurological research (Eskola et al., 2002).

Synthesis and Antibacterial Applications

Research on synthesizing chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones revealed their potential as antibacterial agents. This study highlights the versatility of pyrimidine derivatives in creating compounds with significant antibacterial properties (Solankee & Patel, 2004).

Crystal and Molecular Structure Studies

The crystal and molecular structure of a similar compound was determined, providing insights into the molecular geometry that could be crucial for understanding its interactions with biological targets (Özbey et al., 1998).

Properties

IUPAC Name

2-[4-[[1-(3-fluorophenyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]methyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN6O/c1-17-6-7-21(31-17)22-18(16-30(27-22)20-5-2-4-19(24)14-20)15-28-10-12-29(13-11-28)23-25-8-3-9-26-23/h2-9,14,16H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNQJMNCKHHCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NN(C=C2CN3CCN(CC3)C4=NC=CC=N4)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine
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2-(4-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine
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2-(4-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine
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2-(4-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine
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2-(4-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine
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2-(4-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.